molecular formula C14H17N5O B3258511 (E)-3-(tert-butyl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide CAS No. 305353-95-1

(E)-3-(tert-butyl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B3258511
CAS No.: 305353-95-1
M. Wt: 271.32 g/mol
InChI Key: YPMCURJBZYMULG-CXUHLZMHSA-N
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Description

(E)-3-(tert-butyl)-N’-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(tert-butyl)-N’-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide typically involves the condensation of a pyrazole derivative with a pyridine carboxaldehyde under basic conditions. The reaction may proceed as follows:

    Starting Materials: Pyrazole derivative, pyridine-2-carboxaldehyde, tert-butylamine.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate.

    Procedure: The reactants are mixed and heated under reflux for several hours, followed by cooling and purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(tert-butyl)-N’-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions with halogens or other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in chloroform.

Major Products Formed

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(tert-butyl)-N’-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be studied for its potential as an enzyme inhibitor or receptor ligand.

Medicine

In medicinal chemistry, pyrazole derivatives are often investigated for their anti-inflammatory, antimicrobial, and anticancer properties.

Industry

In industry, such compounds may be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (E)-3-(tert-butyl)-N’-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide would depend on its specific biological target. Generally, pyrazole derivatives may interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(tert-butyl)-N’-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide: can be compared with other pyrazole derivatives such as:

Uniqueness

The uniqueness of (E)-3-(tert-butyl)-N’-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide lies in its specific structural features, such as the presence of both a tert-butyl group and a pyridin-2-ylmethylene moiety, which may confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

5-tert-butyl-N-[(E)-pyridin-2-ylmethylideneamino]-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O/c1-14(2,3)12-8-11(17-18-12)13(20)19-16-9-10-6-4-5-7-15-10/h4-9H,1-3H3,(H,17,18)(H,19,20)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPMCURJBZYMULG-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NN1)C(=O)NN=CC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC(=NN1)C(=O)N/N=C/C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901320834
Record name 5-tert-butyl-N-[(E)-pyridin-2-ylmethylideneamino]-1H-pyrazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901320834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666130
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

305353-95-1
Record name 5-tert-butyl-N-[(E)-pyridin-2-ylmethylideneamino]-1H-pyrazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901320834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(E)-3-(tert-butyl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide
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(E)-3-(tert-butyl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide
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(E)-3-(tert-butyl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide
Reactant of Route 4
(E)-3-(tert-butyl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide
Reactant of Route 5
(E)-3-(tert-butyl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide
Reactant of Route 6
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(E)-3-(tert-butyl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide

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